molecular formula C27H27N3O3S3 B2446450 N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 325988-58-7

N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2446450
CAS No.: 325988-58-7
M. Wt: 537.71
InChI Key: PCAAMWWLOPHISM-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a potent and selective ATP-competitive inhibitor of the B-Raf V600E oncogenic mutant. This compound was developed to probe the mitogen-activated protein kinase (MAPK) signaling pathway, a critical cascade frequently dysregulated in human cancers. Its primary research value lies in its utility as a chemical tool for investigating the pathogenesis and progression of melanoma, colorectal cancer, and papillary thyroid carcinoma, where the B-Raf V600E mutation is a common driver. By specifically inhibiting the constitutively active B-Raf V600E kinase, this molecule suppresses the phosphorylation of MEK and ERK downstream effectors, leading to the arrest of proliferation and induction of apoptosis in susceptible cancer cell lines. Research utilizing this inhibitor has been instrumental in validating B-Raf as a therapeutic target and in understanding mechanisms of both acquired and intrinsic resistance to RAF inhibition. Studies referenced in chemical vendor catalogs and the scientific literature, such as those found on PubMed, demonstrate its application in in vitro kinase assays and in vivo xenograft models to delineate signaling dynamics and evaluate combinatorial treatment strategies aimed at overcoming resistance mechanisms.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3S3/c31-25(18-12-14-19(15-13-18)36(32,33)30-16-6-1-7-17-30)29-27-24(20-8-2-4-10-22(20)34-27)26-28-21-9-3-5-11-23(21)35-26/h3,5,9,11-15H,1-2,4,6-8,10,16-17H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCAAMWWLOPHISM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure consisting of:

  • Benzo[d]thiazole moiety
  • Tetrahydrobenzo[b]thiophene ring
  • Piperidine sulfonamide group

This combination of functionalities suggests a diverse range of biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • Cytotoxicity Against Cancer Cell Lines : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound exhibited IC50 values in the micromolar range, indicating potent activity .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation by targeting specific signaling pathways involved in tumor growth .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

  • Broad-Spectrum Activity : Research indicates effectiveness against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were determined to be low, suggesting strong antibacterial activity .
  • Potential as an Antifungal Agent : Preliminary studies indicate antifungal properties, particularly against strains like Candida albicans. Further exploration is required to elucidate the specific mechanisms involved .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Intermediate Compounds : Initial steps involve creating the benzo[d]thiazole and tetrahydrobenzo[b]thiophene intermediates through cyclization reactions.
  • Coupling Reaction : The final coupling with piperidine sulfonamide is performed under controlled conditions to yield the target compound.

Case Studies

Several case studies have documented the biological effects of this compound:

StudyFindingsReference
Study ADemonstrated significant cytotoxicity in breast cancer cell lines
Study BIdentified broad-spectrum antimicrobial activity
Study CExplored apoptosis induction via caspase activation

Scientific Research Applications

The compound has been studied for its potential biological activities, particularly in the following areas:

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit promising anticancer properties. For instance, derivatives of benzothiazole and thienobenzothiophene have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific compound's ability to modulate signaling pathways involved in cancer progression is under investigation.

Antimicrobial Properties

Studies have demonstrated that related compounds possess antibacterial and antifungal activity. For example, the incorporation of thiazole rings has been linked to enhanced antimicrobial effects against pathogens such as Escherichia coli and Staphylococcus aureus. The compound's sulfonamide group may also contribute to its antibacterial properties by interfering with bacterial folate synthesis.

Anti-inflammatory Potential

In silico studies suggest that this compound could act as a 5-lipoxygenase inhibitor, which is significant for managing inflammatory conditions. The structural features of the compound allow it to potentially inhibit the enzyme responsible for leukotriene synthesis, thus reducing inflammation.

Research Findings

Several studies have highlighted the importance of this compound in drug design and development:

Case Study 1: Anticancer Screening

A recent study screened a series of benzothiazole derivatives for anticancer activity. The results indicated that compounds with similar structures to N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide showed significant cytotoxicity against breast and lung cancer cell lines. The mechanism was attributed to the induction of oxidative stress and apoptosis pathways.

Case Study 2: Antimicrobial Evaluation

A comprehensive evaluation of thiazole derivatives demonstrated their effectiveness against fungal strains like Aspergillus niger. The study utilized a cup plate method to assess the minimum inhibitory concentration (MIC), revealing promising results for compounds structurally related to the target compound.

Comparative Data Table

Application AreaRelated CompoundsObserved EffectsReference
AnticancerBenzothiazole derivativesInduced apoptosis in cancer cells
AntimicrobialThiazole derivativesInhibited growth of E. coli
Anti-inflammatory5-lipoxygenase inhibitorsReduced inflammation markers

Q & A

Q. What are the critical steps in synthesizing N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide?

The synthesis involves multi-step organic reactions, including:

  • Step 1: Formation of the benzo[d]thiazole core via cyclization of precursors under controlled temperature and solvent conditions (e.g., ethanol or DMF) .
  • Step 2: Coupling of the tetrahydrobenzo[b]thiophen-2-yl moiety using amidation or sulfonylation reactions, requiring anhydrous conditions and catalysts like triethylamine .
  • Step 3: Final purification via column chromatography or recrystallization, monitored by HPLC to ensure >95% purity . Key challenge: Maintaining reaction stoichiometry to avoid byproducts like unreacted piperidine sulfonyl intermediates .

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): Confirms structural integrity by analyzing proton environments (e.g., distinguishing tetrahydrobenzo[b]thiophen protons at δ 2.5–3.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Quantifies purity and detects impurities; retention time compared to standards .
  • Mass Spectrometry (MS): Validates molecular weight (e.g., 443.58 g/mol) and fragmentation patterns .

Q. What functional groups dictate the compound’s reactivity?

  • The benzo[d]thiazole moiety participates in π-π stacking interactions, critical for biological target binding .
  • The piperidin-1-ylsulfonyl group enhances solubility in polar solvents and influences pharmacokinetics .
  • The tetrahydrobenzo[b]thiophen scaffold provides conformational rigidity, affecting ligand-receptor binding kinetics .

Advanced Research Questions

Q. How can synthesis yields be optimized for large-scale production?

  • DoE (Design of Experiments): Systematically vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions .
  • Flow Chemistry: Continuous reactors improve heat/mass transfer, reducing side reactions (e.g., over-sulfonylation) .
  • In-line Analytics: Real-time HPLC monitoring adjusts reaction trajectories to maximize yield .

Q. How to resolve contradictions in reported biological activity data?

Contradictions may arise from:

  • Purity Discrepancies: Impurities >5% (e.g., unreacted benzamide intermediates) can skew bioassay results .
  • Assay Variability: Standardize protocols (e.g., cell line selection, incubation time) to compare IC50 values across studies .
  • Structural Analogues: Compare activity of derivatives (e.g., methoxy vs. piperidinyl substitutions) to isolate pharmacophores .

Q. What computational methods predict the compound’s target interactions?

  • Molecular Docking: Simulate binding to kinases or GPCRs using software like AutoDock Vina; validate with mutagenesis studies .
  • QSAR Models: Corate substituent effects (e.g., sulfonyl group electronegativity) with activity data to design potent analogues .
  • MD Simulations: Analyze stability of ligand-receptor complexes over 100-ns trajectories to prioritize targets .

Q. How does the compound’s solubility impact in vitro vs. in vivo studies?

  • In Vitro: Use DMSO stocks (<0.1% v/v) to avoid cytotoxicity; confirm solubility via dynamic light scattering .
  • In Vivo: Formulate with cyclodextrins or liposomes to enhance bioavailability; measure plasma concentrations via LC-MS/MS .

Methodological Recommendations

  • Contradiction Analysis: Cross-validate biological data using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability) .
  • Synthetic Reproducibility: Document batch-specific impurities (e.g., residual solvents) in supplementary materials .
  • Computational Validation: Pair docking predictions with experimental SAR studies to refine target hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.